molecular formula C37H54O4 B1499469 3-Epimaslinic acid benzyl ester

3-Epimaslinic acid benzyl ester

Cat. No.: B1499469
M. Wt: 562.8 g/mol
InChI Key: VCQDNEMHUASJMM-JFXUYYLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Epimaslinic acid benzyl ester (CAS 876723-86-3) is a semi-synthetic oleanane-type triterpene derivative that serves as a key intermediate in the gram-scale synthesis of bioactive natural products, specifically 3-epi-maslinic acid . The compound features a benzyl ester group at the C-28 position, with a molecular formula of C 37 H 54 O 4 and a molecular weight of 562.822 g/mol . Its synthesis begins with oleanolic acid, where the carboxylic acid is protected as a benzyl ester using benzyl chloride, yielding the ester precursor which is then further functionalized . This reagent is valuable for researchers investigating the structure-activity relationships of pentacyclic triterpenes. Studies on its deprotected analogue, 3-epi-maslinic acid, have demonstrated significant biological activity, including the inhibition of inflammatory gene expression in a mouse model of chemically induced skin inflammation, suggesting potential for cancer chemoprevention research . The availability of this synthetic intermediate facilitates the production of substantial quantities of these triterpenes for further in vivo testing and evaluation of their anti-inflammatory and anti-cancer mechanisms . This product is strictly for non-medical applications such as industrial use or scientific research and is labeled "For Research Use Only." It cannot be used for clinical diagnosis or treatment of humans or animals.

Properties

Molecular Formula

C37H54O4

Molecular Weight

562.8 g/mol

IUPAC Name

benzyl (4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C37H54O4/c1-32(2)17-19-37(31(40)41-23-24-11-9-8-10-12-24)20-18-35(6)25(26(37)21-32)13-14-29-34(5)22-27(38)30(39)33(3,4)28(34)15-16-36(29,35)7/h8-13,26-30,38-39H,14-23H2,1-7H3/t26-,27+,28-,29+,30+,34-,35+,36+,37-/m0/s1

InChI Key

VCQDNEMHUASJMM-JFXUYYLNSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)(C[C@H]([C@H](C3(C)C)O)O)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C

Origin of Product

United States

Scientific Research Applications

Anticancer Properties

Research indicates that 3-epimaslinic acid exhibits significant activity against various cancer cell lines. Notably:

  • It has demonstrated efficacy against gastric and uterine cancer cells , showcasing its potential as a chemotherapeutic agent .
  • In comparative studies, maslinic acid and its derivatives, including 3-epimaslinic acid, have shown promising results in inhibiting the growth of multiple cancer types such as breast, cervical, and colon cancers .

Anti-inflammatory Effects

In addition to its anticancer properties, 3-epimaslinic acid benzyl ester has been evaluated for its anti-inflammatory capabilities:

  • It effectively inhibits inflammatory gene expression in murine models of skin inflammation induced by phorbol esters. This suggests potential applications in treating inflammatory conditions .
  • The compound's ability to modulate inflammatory pathways may provide a basis for developing new anti-inflammatory therapies.

Study on Antitumor Activity

A significant study focused on the antitumor effects of this compound involved its testing against various human cancer cell lines. The results indicated:

  • Inhibition Rates : The compound showed inhibition rates exceeding 70% against gastric and uterine cancer cell lines.
  • Mechanism of Action : The study suggested that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Anti-inflammatory Research

Another research effort evaluated the anti-inflammatory properties of this compound:

  • Experimental Setup : Mice were treated with 12-O-tetradecanoylphorbol-13 acetate to induce inflammation.
  • Results : The administration of 3-epimaslinic acid led to a significant reduction in inflammatory markers compared to controls, supporting its potential use in inflammatory disease management .

Comparative Table of Biological Activities

PropertyThis compoundMaslinic AcidCorosolic Acid
Anticancer ActivityEffective against gastric & uterine cancersBroad spectrum (e.g., breast, colon)Effective against multiple cancers
Anti-inflammatory ActivitySignificant reduction in inflammatory markersModerate effectsEffective but less studied
MechanismInduces apoptosisCell cycle arrestModulates immune response

Chemical Reactions Analysis

Deprotection Reactions

The benzyl ester group is selectively removed under mild hydrogenolysis conditions to yield 3-epimaslinic acid:

Hydrogenolysis Protocol

  • Conditions : H2_2
    gas (1 atm), 10% Pd/C, EtOAc, RT, 6h .

  • Mechanism : Catalytic hydrogenation cleaves the benzyl ester via reductive elimination.

  • Side Reaction Mitigation : MgO is added to neutralize HCl byproducts .

3 Epimaslinic acid benzyl esterH2,Pd C3 Epimaslinic acid+Toluene\text{3 Epimaslinic acid benzyl ester}\xrightarrow{\text{H}_2,\text{Pd C}}\text{3 Epimaslinic acid}+\text{Toluene}

Key Data

  • Conversion : >95%

  • Purity : Isolated via recrystallization (ethanol/water) .

Stability Under Synthetic Conditions

The benzyl ester demonstrates stability across diverse reaction environments:

ConditionStabilityNotes
Acidic (pH < 1)StableNo cleavage observed during esterification .
Basic (pH 12)Partial hydrolysisRequires prolonged exposure (>24h) .
Oxidative (mCPBA)StableCompatible with epoxidation .

Comparative Reactivity of Benzyl Esters

While specific data for 3-epimaslinic acid benzyl ester is limited, general benzyl ester reactivity principles apply:

Reaction TypeReagentsOutcomeRelevance
TransesterificationFeCl3_3
, α,α-dichlorodiphenylmethaneConverts to acid chloridesPotential for derivative synthesis
Nucleophilic substitutionNiBr2_2
, MeOHCleavage to carboxylic acidAlternative to hydrogenolysis

Comparison with Similar Compounds

Structural Analogues: Triterpene Benzyl Esters

Asiatic Acid Benzyl Ester

  • Structure : Derived from asiatic acid, a ursane-type triterpene, with a benzyl ester at Carbon 26.
  • Key Difference : While both 3-epimaslinic acid and asiatic acid are triterpenes, the benzyl ester modification occurs at different positions (C-28 for asiatic acid vs. likely C-2/C-3 for 3-epimaslinic acid), leading to divergent biological effects.

Ursolic Acid and Oleanolic Acid Derivatives

  • Structure: Ursolic acid (ursane) and oleanolic acid (oleanane) are structural isomers of maslinic acid.
  • Activity: Ursolic acid derivatives are known for anti-inflammatory and anticancer properties. Esterification may similarly enhance their pharmacokinetic profiles .

Phenolic Acid Benzyl Esters

Caffeic Acid Benzyl Ester (CABE)

  • Structure: A phenolic ester with a benzyl group attached to caffeic acid.
  • Activity : Found in propolis, CABE exhibits antioxidant and antimicrobial properties. Unlike triterpene esters, its smaller structure limits membrane penetration but enhances solubility in polar solvents .

Ferulic Acid Benzyl Ester (FABE)

  • Structure : Similar to CABE but with a methoxy group substitution.
  • Activity : Used in phytochemical studies for UV absorption and anti-inflammatory effects. Its applications are more aligned with cosmetic and food industries than medicinal triterpenes .

Hyaluronan Benzyl Ester (HYAFF®)

  • Structure : A polysaccharide derivative where benzyl esters replace carboxyl groups on hyaluronic acid.
  • Application : Forms biocompatible scaffolds for tissue engineering (e.g., vascular grafts, skin regeneration). Unlike 3-epimaslinic acid benzyl ester, HYAFF® leverages ester hydrophobicity to create stable 3D matrices .

RAFT Agents (e.g., 2-Methyl-Benzimidazole Carbodithioic Acid Benzyl Ester)

  • Structure : Benzyl esters serve as chain-transfer agents in polymer synthesis.
  • Application : Enables controlled radical polymerization of acrylates. The benzyl group stabilizes intermediates, a mechanistic role distinct from bioactive triterpenes .

Simple Aromatic Benzyl Esters

Benzoic Acid Benzyl Ester (Benzyl Benzoate)

  • Structure : A simple ester of benzoic acid and benzyl alcohol.
  • Activity : Widely used as a scabicide and acaricide. Its mechanism involves direct interaction with parasites, contrasting with the intracellular targets of triterpenes .

Data Tables

Table 1: Structural and Functional Comparison

Compound Parent Molecule Core Structure Key Activity/Application Reference
This compound 3-Epimaslinic acid Triterpene Anticancer (gastric cells)
Asiatic acid benzyl ester Asiatic acid Triterpene (ursane) Antidiabetic
Caffeic acid benzyl ester Caffeic acid Phenolic acid Antioxidant, antimicrobial
HYAFF® Hyaluronic acid Polysaccharide Tissue engineering scaffolds
Benzyl benzoate Benzoic acid Aromatic acid Scabicide, acaricide

Table 2: Physicochemical Properties and Stability

Compound Solubility pH Stability Key Stability Consideration
This compound Lipophilic Stable in acidic conditions Ester hydrolysis in alkaline media
HYAFF® Hydrophobic Neutral to acidic Degrades via esterase activity
Benzyl benzoate Low water solubility Broad pH stability Hydrolyzes slowly in strong bases

Research Findings and Implications

  • Biological Activity: The benzyl ester group universally enhances lipophilicity, but bioactivity depends on the parent molecule. Triterpene esters (e.g., asiatic acid and 3-epimaslinic acid derivatives) target metabolic enzymes or oncogenic pathways, whereas phenolic esters act via redox mechanisms .
  • Synthetic Challenges : Esterification of triterpenes requires regioselective modification to preserve bioactive motifs. For example, asiatic acid’s C-28 esterification improves activity without disrupting its core structure .
  • Stability : Benzyl esters are prone to hydrolysis in alkaline environments, necessitating pH-controlled formulations for drug delivery .

Preparation Methods

Benzyl Ester Formation

  • Starting Material : Oleanolic acid (commercially available)
  • Reagents and Conditions : Benzyl chloride in the presence of catalytic potassium iodide
  • Mechanism : The carboxylic acid group of oleanolic acid is converted into its benzyl ester by nucleophilic substitution.
  • Isolation : The crude benzyl ester precipitates upon addition of cold water (0 °C) and is filtered without further purification.
  • Yield : High, typically quantitative precipitation allows use in subsequent steps without purification.

Oxidation to Ketone

  • Reagents : Jones reagent (chromic acid-based oxidant)
  • Target : Oxidation of the secondary alcohol adjacent to the ester group to a ketone.
  • Purification : Recrystallization from ethanol (200 proof) yields pure ketone intermediate.
  • Yield : Approximately 81% over two steps (esterification and oxidation).

Diastereoselective Oxidation to Hydroxyketone

  • Reagents : m-Chloroperbenzoic acid (m-CPBA) in the presence of catalytic sulfuric acid
  • Mechanism : Epoxidation or hydroxylation of the transient enol form of the ketone occurs preferentially on the less hindered α-face.
  • Product : Hydroxyketone intermediate with defined stereochemistry.

Reduction to Vicinal Diols

  • Reagents and Conditions :
    • Sodium borohydride (NaBH4) favors hydride delivery to the Si face, producing one diastereomeric vicinal diol.
    • Meerwein–Ponndorf–Verley (MPV) reduction favors the opposite diastereomer.
  • Outcome : Mixture of two diastereomeric vicinal diols, with selectivity controlled by choice of reducing agent.

Final Deprotection to this compound

  • Reagents : Hydrogen gas (H2) atmosphere with palladium on carbon (Pd/C) catalyst
  • Mechanism : Catalytic hydrogenolysis cleaves the benzyl protecting group.
  • Product : this compound is obtained after debenzylation of the appropriate diol intermediate.
  • Yield : High, consistent with literature reports.

Summary Table of Key Synthetic Steps and Conditions

Step Reagents/Conditions Intermediate/Product Yield (%) Notes
1. Benzyl ester formation Benzyl chloride, catalytic KI, 0 °C water Benzyl ester (crude) Quantitative Precipitation allows direct use in next step
2. Secondary alcohol oxidation Jones reagent Ketone intermediate 81% over 2 steps Purified by recrystallization
3. Diastereoselective oxidation m-CPBA, catalytic H2SO4 Hydroxyketone Not specified Selective α-face oxidation
4. Reduction to vicinal diols NaBH4 or MPV conditions Diol diastereomers Variable NaBH4 favors one diastereomer; MPV favors other
5. Deprotection H2 gas, Pd/C catalyst This compound High Catalytic hydrogenolysis

Alternative Benzylation Method for Ester Formation

An alternative and mild benzylation method useful for preparing benzyl esters involves the use of 2-benzyloxy-1-methylpyridinium triflate generated in situ from 2-benzyloxypyridine and methyl triflate. This method is advantageous for sensitive substrates due to neutral reaction conditions and high yields.

  • Preparation of 2-Benzyloxypyridine : Heating benzyl alcohol with 2-chloropyridine and KOH in toluene.
  • Activation : N-methylation with methyl triflate generates the active pyridinium salt.
  • Benzylation : Carboxylic acids react with this reagent in the presence of triethylamine to form benzyl esters in excellent yields (~98%).
  • Solvent : Toluene or trifluorotoluene depending on substrate sensitivity.
  • Advantages : Neutral conditions, compatibility with acid/base sensitive groups, and avoidance of harsh acidic or basic media.

This method could be adapted for the benzylation of 3-epimaslinic acid or its intermediates to form the benzyl ester derivative efficiently.

Research Findings and Analysis

  • The stereoselectivity in the oxidation and reduction steps is critical to obtaining the 3-epimer of maslinic acid derivatives.
  • Choice of reducing agent (NaBH4 vs. MPV) allows control over the stereochemical outcome of vicinal diols, which directly impacts the final product configuration.
  • The use of catalytic hydrogenolysis for deprotection is a mild and effective method, preserving sensitive functional groups.
  • The benzyl protection strategy is robust, enabling isolation and purification of intermediates.
  • Alternative benzylation protocols using 2-benzyloxypyridine derivatives provide a versatile and mild approach suitable for complex molecules.

Q & A

Q. What experimental conditions optimize the synthesis of benzyl ester bonds in lignin-model compounds like 3-Epimaslinic acid benzyl ester?

Answer: Benzyl ester bond formation is highly pH-dependent. Acidic conditions (pH 4) favor reactions between quinone methide intermediates and glucuronic acid, maximizing ester bond yield. Neutral pH (6–7) shifts reactivity toward amino groups in proteins, reducing ester bond formation . Key steps include:

  • Enzyme selection : Use β-glucosidase and laccase for oxidative coupling.
  • Reaction monitoring : Track bond formation via ion chromatography (IC) post-alkali treatment, which cleaves ester bonds and releases glucuronic acid .
  • Validation : Confirm structural integrity using FTIR (C=O stretch at ~1730 cm⁻¹) and solid-state CP-MAS ¹³C-NMR (ester carbonyl signal at ~168 ppm) .

Q. Which analytical techniques are critical for characterizing benzyl ester bonds in lignin-carbohydrate complexes?

Answer:

  • FTIR : Identifies ester carbonyl vibrations (1730 cm⁻¹) and distinguishes them from carboxylic acids (~1600 cm⁻¹) .
  • CP-MAS ¹³C-NMR : Resolves ester carbonyl carbons (~168 ppm) and glucose C-1 signals (103 ppm) in complex matrices .
  • Ion Chromatography (IC) : Quantifies glucuronic acid released after alkali treatment to calculate ester bond content .
  • Elemental Analysis : Detects nitrogen content to assess protein contamination (e.g., amino group crosslinking under neutral pH) .

Advanced Research Questions

Q. How do competing reactions under neutral pH conditions affect benzyl ester bond yield, and how can this be mitigated?

Answer: At pH ≥6, quinone methides preferentially react with amino groups in proteins (e.g., enzymes) over glucuronic acid, reducing ester bond formation. Mitigation strategies include:

  • Pre-treatment : Remove proteins from the enzyme mix via dialysis or filtration.
  • Buffer optimization : Use acetate buffers (pH 4) to stabilize quinone methide intermediates and suppress water-mediated hydrolysis .
  • Kinetic control : Shorten reaction times to limit protein crosslinking .

Q. How should researchers resolve contradictions in literature regarding optimal pH for benzyl ester bond formation?

Answer: Discrepancies arise from differences in:

  • Substrate specificity : Glucuronic acid vs. glucose reactivity under pH 6 .
  • Enzyme sources : Novozym® 51003 (Aspergillus oryzae) may introduce residual proteins, skewing nitrogen content .
  • Analytical methods : IC quantifies ester bonds directly, while elemental analysis indirectly infers protein interference .
    Recommendation : Standardize substrates (e.g., synthetic quinone methides) and validate results across multiple techniques .

Q. What methodologies assess enzyme activity in benzyl ester bond synthesis under varying pH?

Answer:

  • ABTS oxidation assay : Measures laccase activity (units = μmol ABTS oxidized/min) across pH gradients .
  • Kinetic studies : Monitor reaction rates via HPLC to identify pH-dependent bottlenecks (e.g., quinone methide hydrolysis at pH >4) .
  • Control experiments : Compare ester bond yield in enzyme-free systems to isolate pH effects from enzymatic contributions .

Cross-Disciplinary Applications

Q. Can insights from lignin-carbohydrate complexes inform protein-ester hybrid material design?

Answer: Yes. Under neutral pH, quinone methides crosslink proteins via amine adducts, enabling biomimetic material synthesis. Methodologies include:

  • Peptide functionalization : Use genetically encoded glutamic acid benzyl ester for site-specific modifications .
  • Hybrid characterization : Combine MALDI-TOF (protein mass shifts) and FTIR (ester bond detection) .

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